Silver perchlorate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

silver;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.ClHO4/c;2-1(3,4)5/h;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHABVNRCBNRNZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgClO4 | |

| Record name | silver perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884427 | |

| Record name | Silver perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless deliquescent solid; [Hawley] Colorless crystalline solid; [MSDSonline] | |

| Record name | Silver perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9273 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7783-93-9 | |

| Record name | Silver perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, silver(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV4X1U113O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Silver Perchlorate (AgClO₄): A Technical Guide to Its Formula, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver perchlorate (AgClO₄) is an inorganic salt with significant applications in synthetic chemistry, particularly as a catalyst and a source of the silver(I) cation. Its high solubility in a wide range of aqueous and organic solvents, combined with the weakly coordinating nature of the perchlorate anion, makes it a unique and powerful reagent. This technical guide provides an in-depth overview of this compound's chemical formula, molecular and crystal structure, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, it explores its catalytic role in organic synthesis, which is of particular relevance to drug discovery and development, and outlines essential safety and handling procedures.

Chemical Formula and Molecular Structure

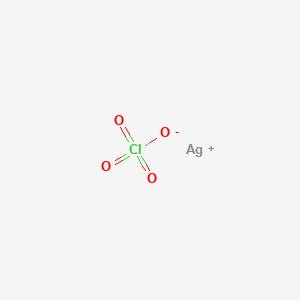

This compound is an ionic compound consisting of a silver(I) cation (Ag⁺) and a perchlorate anion (ClO₄⁻). The chemical formula is AgClO₄ .[1]

The perchlorate anion possesses a tetrahedral geometry with the chlorine atom at the center and four oxygen atoms at the vertices. The bond between the silver cation and the perchlorate anion is ionic.[2] In the solid state, these ions are arranged in a specific crystal lattice. In solution, the salt dissociates, and the ions become solvated by the solvent molecules. The weakly coordinating nature of the perchlorate anion is a key feature, leaving the Ag⁺ cation highly "available" to interact with other species in solution.[3]

Physicochemical and Structural Properties

This compound is a white or colorless crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[3] It is notable for its high solubility in water and various organic solvents, a property that distinguishes it from many other silver salts like silver chloride or bromide.[4]

Data Summary

The key quantitative data for anhydrous this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | AgClO₄ | [4] |

| Molar Mass | 207.32 g/mol | [4][5] |

| Appearance | White/colorless hygroscopic crystals | [4] |

| Density | 2.806 g/cm³ | [4][6] |

| Melting Point | 486 °C (decomposes) |[4][6] |

Table 2: Crystallographic Data

| Parameter | Value | Reference(s) |

|---|---|---|

| Crystal System | Cubic | [1][4] |

| Space Group | F-43m (No. 216) | [7] |

| Lattice Constant (a) | 6.92 Å |[7] |

Table 3: Solubility Data

| Solvent | Solubility | Temperature (°C) | Reference(s) |

|---|---|---|---|

| Water | 557 g / 100 mL | 25 | [4] |

| Water | 792.8 g / 100 mL | 99 | [4] |

| Benzene | 5.28 g / 100 mL (52.8 g/L) | Ambient | [4] |

| Toluene | 101 g / 100 mL (1010 g/L) | Ambient | [4] |

| Pyridine | Slightly soluble | Ambient |[5] |

Table 4: Spectroscopic Data (Characteristic Perchlorate Ion Vibrations) Note: Data is based on perchlorate in coordination complexes, as spectra for pure solid AgClO₄ are not readily available. These represent the characteristic vibrational modes of the ClO₄⁻ anion.

| Spectroscopy | Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| Infrared (IR) | ~1064 (strong, broad) | ν₃ (asymmetric stretch) | [8] |

| Infrared (IR) | ~928 | ν₁ (symmetric stretch, IR-active if symmetry is lowered) | [8] |

| Infrared (IR) | ~621 | ν₄ (asymmetric bend) | [8] |

| Raman | ~930 (intense) | ν₁ (symmetric stretch) | [3] |

Experimental Protocols: Synthesis and Purification

This compound can be synthesized via several routes. The choice of method often depends on the available starting materials and desired purity. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Method 1: From Silver Nitrate and Perchloric Acid

This is a common and effective method for producing anhydrous this compound.[8][9]

Reaction: AgNO₃ + HClO₄ → AgClO₄ + HNO₃↑

Protocol:

-

Reaction Setup: In a flask placed on a hot plate within a fume hood, add silver nitrate (AgNO₃) to an excess of 72% perchloric acid (HClO₄).

-

Heating: Gently heat the mixture. Nitric acid (HNO₃), being more volatile, will be driven off. Continue heating until copious white fumes of perchloric acid are evolved, indicating the completion of the reaction.

-

Crystallization and Separation: Cool the resulting mixture of AgClO₄ crystals and mother liquor to 0 °C in an ice bath to maximize crystallization. Centrifuge the mixture to separate the crystals from the acidic mother liquor.

-

Drying: Remove most of the adhering perchloric acid by drying the crystals in a vacuum oven at 150 °C.

-

Purification (Removal of AgCl): Small amounts of silver chloride (AgCl) may form as an impurity. To remove it, dissolve the crude AgClO₄ in a minimum amount of deionized water. Neutralize the solution with a slight excess of silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) to precipitate any remaining chloride ions and neutralize residual acid. Filter the solution to remove the solid AgCl and excess Ag₂CO₃/Ag₂O.

-

Final Isolation: Gently evaporate the water from the filtrate on a hot plate. The monohydrate (AgClO₄·H₂O) will crystallize. This can be centrifuged and then dehydrated under vacuum to yield the anhydrous salt.[8]

Method 2: From Silver Oxide and Perchloric Acid

This method avoids the generation of nitric acid.[4][7]

Reaction: Ag₂O + 2 HClO₄ → 2 AgClO₄ + H₂O

Protocol:

-

Reaction: Slowly add a stoichiometric amount of 70-72% perchloric acid to a stirred suspension of silver(I) oxide (Ag₂O) in deionized water. The reaction is exothermic and should be performed with cooling in an ice bath.

-

Completion: Continue stirring until all the black silver oxide has dissolved, resulting in a clear, colorless solution.

-

Isolation: Filter the solution to remove any unreacted starting material or impurities.

-

Crystallization: Carefully evaporate the water from the filtrate under reduced pressure or gentle heating to crystallize the this compound. The resulting crystals can be dried in a vacuum oven to obtain the anhydrous form.

Applications in Organic Synthesis and Drug Development

While not a therapeutic agent itself, this compound is a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its utility stems primarily from its role as a powerful Lewis acid and a halide abstractor.[3]

Halide Abstraction and Carbocation Generation

The high affinity of the Ag⁺ ion for halide ions (Cl⁻, Br⁻, I⁻) is exploited to promote reactions that proceed via carbocation intermediates. This compound reacts with an alkyl or acyl halide (R-X) to precipitate the corresponding silver halide (AgX), which is insoluble in most organic solvents. This irreversible step generates a highly reactive carbocation (R⁺) paired with the non-nucleophilic perchlorate anion.[4][10]

General Reaction: R-X + AgClO₄ → [R⁺][ClO₄⁻] + AgX(s)↓

This strategy is fundamental in:

-

Friedel-Crafts type reactions: Generating acylium ions or carbocations for alkylation or acylation of aromatic rings.

-

Glycosylation reactions: Activating glycosyl halides to form oxocarbenium ions, crucial for the synthesis of oligosaccharides and glycoconjugates found in many natural products and drugs.

-

Rearrangement reactions: Promoting skeletal rearrangements that proceed through carbocationic intermediates.

Activation of π-Systems

The Ag⁺ ion is a soft Lewis acid and can coordinate to π-systems like alkenes and alkynes. This coordination polarizes the π-bond, making it more susceptible to nucleophilic attack. This property is utilized in various cyclization and addition reactions essential for building complex molecular scaffolds.

Safety and Handling

This compound is a hazardous material and must be handled with extreme caution.

-

Oxidizing Agent: It is a strong oxidizer and can cause fires or explosions upon contact with combustible materials, organic compounds, or reducing agents.[1]

-

Explosive Risk: Perchlorate salts can be explosive, especially when heated, subjected to shock, or mixed with organic substances.[1] Grinding the solid material should be avoided.

-

Corrosivity: It is corrosive and can cause severe burns to the skin and eyes.

-

Toxicity: As a soluble silver salt, it is toxic upon ingestion.

Handling and Storage:

-

Always handle in a chemical fume hood.

-

Wear appropriate PPE: safety goggles, face shield, lab coat, and heavy-duty gloves.

-

Store in a cool, dry, well-ventilated area away from heat, sources of ignition, and combustible materials.

-

Keep the container tightly closed to protect from moisture due to its hygroscopic nature.

-

Store separately from organic chemicals, reducing agents, and acids.

References

- 1. US2438368A - Method of purifying benzene - Google Patents [patents.google.com]

- 2. New surface-enhanced Raman spectroscopy substrates via self-assembly of silver nanoparticles for perchlorate detection in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Ester - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. content.e-bookshelf.de [content.e-bookshelf.de]

- 10. chem.libretexts.org [chem.libretexts.org]

Synthesis of Silver Perchlorate from Silver Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of silver perchlorate from silver nitrate. The document details the primary synthetic route involving the reaction with perchloric acid, including experimental protocols, purification methods, and critical safety considerations. All quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound (AgClO₄) is a white, crystalline solid that is highly soluble in water and various organic solvents.[1] It serves as a valuable reagent in organic and inorganic synthesis, often utilized as a source of the silver(I) cation and as a catalyst.[1][2] Its ability to replace halide ligands with the weakly coordinating perchlorate anion makes it a useful tool in coordination chemistry and in the preparation of other silver salts.[1] However, the presence of the perchlorate anion also renders the compound a strong oxidizing agent with the potential for explosive decomposition, necessitating stringent safety protocols during its synthesis and handling.[2] This guide focuses on the preparation of this compound from the readily available precursor, silver nitrate.

Synthetic Pathway: Reaction of Silver Nitrate with Perchloric Acid

The most common and direct method for the synthesis of this compound is the reaction of silver nitrate with perchloric acid.[1][3] The reaction proceeds by heating the mixture, which drives off the nitric acid as a volatile byproduct, leaving behind this compound.

Chemical Equation:

AgNO₃ + HClO₄ → AgClO₄ + HNO₃[3]

This reaction is typically performed using a significant excess of concentrated perchloric acid to ensure the complete conversion of the silver nitrate.[4]

Experimental Protocol

This section outlines a detailed procedure for the synthesis of anhydrous this compound and its subsequent purification via its monohydrate.

Synthesis of Anhydrous this compound

The preparation of anhydrous this compound involves the direct reaction of silver nitrate with an excess of concentrated perchloric acid.[4]

Procedure:

-

In a suitable reaction vessel, combine silver nitrate with a large excess of 72% perchloric acid.[4]

-

Heat the mixture on a hot plate. This step should be performed in a fume hood with a blast shield due to the hazardous nature of the reactants and products.

-

Continue heating until the evolution of nitric acid fumes ceases and copious fumes of perchloric acid are observed.[4] This indicates the completion of the reaction.

-

Allow the resulting mixture of this compound crystals and mother liquor to cool to 0°C.[4]

-

Isolate the crude this compound crystals by centrifugation.[4]

-

Dry the crystals in a vacuum oven at 150°C to remove any adhering perchloric acid.[4]

Purification by Recrystallization

The crude this compound may contain impurities, including silver chloride formed from trace chloride ions. A purification step is therefore recommended to obtain a high-purity product.[4]

Procedure:

-

Dissolve the crude anhydrous this compound in deionized water.

-

Neutralize the solution by adding a slight excess of silver carbonate or silver oxide. This will precipitate any dissolved silver chloride.[4]

-

Filter the solution to remove the precipitate.

-

Gently evaporate the water from the filtrate on a hot plate to concentrate the solution.

-

Cool the concentrated solution to induce crystallization of this compound monohydrate (AgClO₄·H₂O).[4]

-

Isolate the purified crystals by centrifugation.[4]

-

The purified this compound monohydrate can be dehydrated if the anhydrous form is required.

Quantitative Data

While precise yields are highly dependent on the specific reaction scale and conditions, the following table summarizes key quantitative information related to the synthesis.

| Parameter | Value | Reference |

| Molar Mass of Silver Nitrate (AgNO₃) | 169.87 g/mol | N/A |

| Molar Mass of Perchloric Acid (HClO₄) | 100.46 g/mol | N/A |

| Molar Mass of this compound (AgClO₄) | 207.32 g/mol | |

| Concentration of Perchloric Acid Used | 72% | [4] |

| Drying Temperature (Anhydrous) | 150°C (in vacuum) | [4] |

Note: Specific stoichiometric ratios and reaction yields are not well-documented in publicly available literature and should be determined empirically for a given experimental setup.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step process for the synthesis and purification of this compound from silver nitrate.

References

physical and chemical properties of silver perchlorate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of silver perchlorate (AgClO₄). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are considering the use of this versatile and reactive compound. This guide summarizes key quantitative data, outlines detailed experimental protocols, and provides visualizations of fundamental processes involving this compound.

Core Properties

This compound is an inorganic compound with the formula AgClO₄. It is a white, crystalline, and hygroscopic solid that is highly soluble in water and a variety of organic solvents. Its unique solubility characteristics, coupled with the weakly coordinating nature of the perchlorate anion, make it a useful source of Ag⁺ ions in various chemical transformations.

Physical Properties

This compound is a colorless, deliquescent solid. It is known to form a monohydrate, which can be dehydrated. A summary of its key physical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | AgClO₄ | |

| Molar Mass | 207.319 g/mol | |

| Appearance | White, colorless, hygroscopic crystalline solid | |

| Density | 2.806 g/cm³ at 25°C | |

| Melting Point | 486 °C (decomposes) | |

| Boiling Point | Decomposes | |

| Crystal Structure | Cubic |

Solubility

A notable characteristic of this compound is its high solubility in both water and a range of organic solvents, which is uncommon for silver salts. This high solubility makes it a valuable reagent in various solution-phase reactions. Table 2 provides solubility data for this compound in different solvents.

| Solvent | Solubility | Temperature (°C) | References |

| Water | 557 g/100 mL | 25 | |

| 792.8 g/100 mL | 99 | ||

| Benzene | 52.8 g/L | Not Specified | |

| Toluene | 1010 g/L | Not Specified | |

| Pyridine | Slightly soluble | Not Specified | |

| 2-Ethoxyethanol | 125 g/100 g | 20 |

Chemical Properties and Reactivity

This compound is a powerful oxidizing agent due to the presence of the perchlorate ion. This property makes it useful in promoting oxidation reactions in organic synthesis. However, it is also an extremely unstable and potentially explosive compound, particularly when in contact with reducing agents or organic materials.

-

Decomposition: Upon heating to high temperatures (around 486 °C), this compound decomposes to silver chloride and oxygen gas.

-

AgClO₄ → AgCl + 2O₂

-

-

Reaction with Halides: Similar to silver nitrate, it is an effective reagent for replacing halide ligands with the weakly coordinating perchlorate anion.

-

Complex Formation: this compound forms solvation complexes with various organic compounds, including benzene, toluene, and pyridine. These complexes can be sensitive to shock and friction. In aromatic solvents, the silver cation has been shown to bind to the arene ring.

-

Explosive Nature: The presence of the perchlorate anion renders this compound explosive, and its use in the explosives industry is a primary application. It can form explosive mixtures with combustible materials or metal powders, which can be initiated by impact or friction.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound

Several methods can be employed for the synthesis of this compound. The choice of method may depend on the available starting materials and the desired purity of the final product.

This method involves the reaction of silver nitrate with an excess of concentrated perchloric acid.

Procedure:

-

Heat a mixture of silver nitrate and a large excess of 72% perchloric acid on a hot plate.

-

Continue heating until all nitric acid is driven off and copious fumes of perchloric acid are evolved.

-

Cool the resulting mixture of crystals and mother liquor to 0°C.

-

Separate the crystals from the mother liquor by centrifugation.

-

Dry the crystals at 150°C in a vacuum to remove most of the adhering perchloric acid.

Note: This process may form some silver chloride as a byproduct.

This is another common method for preparing this compound.

Procedure:

-

Dissolve silver oxide in perchloric acid.

-

The reaction proceeds as follows: Ag₂O + 2HClO₄ → 2AgClO₄ + H₂O.

-

Isolate the this compound by evaporating the water.

This method relies on a precipitation reaction.

Procedure:

-

React an aqueous solution of barium perchlorate with silver sulfate.

-

Barium sulfate will precipitate out of the solution, leaving this compound in the aqueous phase.

-

Filter the mixture to remove the barium sulfate precipitate.

-

Isolate the this compound from the filtrate by evaporation of the water.

Purification of this compound

Purification is often necessary to remove byproducts or residual starting materials.

This procedure is used to remove silver chloride that may have formed during synthesis.

Procedure:

-

Dissolve the crude this compound in water.

-

Neutralize the solution with a slight excess of silver carbonate or silver oxide to precipitate any remaining chloride ions as silver chloride.

-

Filter the solution to remove the silver chloride precipitate.

-

Evaporate the filtrate on a hot plate to concentrate the solution.

-

Cool the concentrated solution to induce crystallization of this compound monohydrate (AgClO₄·H₂O).

-

Collect the crystals by centrifugation.

For applications requiring the anhydrous form, the following azeotropic distillation method can be used.

Procedure:

-

Reflux the hydrated this compound with benzene in a flask equipped with a Dean-Stark trap.

-

Continue the reflux until all water is removed azeotropically (approximately 4 hours).

-

Cool the benzene solution.

-

Dilute the cooled solution with dry pentane to precipitate the anhydrous this compound.

-

Filter the precipitate.

-

Dry the anhydrous this compound in a desiccator over phosphorus pentoxide under vacuum for 24 hours.

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Synthesis of this compound from Silver Nitrate.

Caption: Purification of this compound by Recrystallization.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with extreme care.

-

Hazards: It is a strong oxidizer and may intensify fire. It causes severe skin burns and eye damage. It is also highly toxic and can be harmful if inhaled, absorbed through the skin, or swallowed. Chronic exposure to silver salts can lead to argyria, a permanent discoloration of the skin.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources. Avoid contact with combustible materials.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is hygroscopic and light-sensitive. Store away from clothing and other combustible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It can be neutralized by reduction with metallic iron or other common metals.

Applications

The primary applications of this compound stem from its strong oxidizing properties and its ability to serve as a source of silver ions.

-

Explosives Industry: Due to its explosive nature, a major use of this compound is in the manufacturing of explosives.

-

Organic Synthesis: It is used as a catalyst and a strong oxidizing agent in various organic reactions. It can be used to replace halide ligands with perchlorate, which can be a useful strategy in the synthesis of certain intermediates.

-

Analytical Chemistry: It can serve as a reagent in various analytical techniques.

-

Electrochemistry: It is used in the preparation of silver electrodes for electrochemical experiments and sensors.

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. For any laboratory use, it is imperative to consult the most current Safety Data Sheet (SDS) and to conduct a thorough risk assessment.

Silver Perchlorate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of silver perchlorate (AgClO₄), a versatile and highly reactive inorganic compound. This document details its chemical identifiers, physical and chemical properties, experimental protocols for its use in organic synthesis, and its applications in various scientific fields, including medicinal chemistry.

Core Identifiers and Chemical Properties

This compound is a powerful oxidizing agent and a useful source of silver ions (Ag⁺) in chemical reactions. It is commercially available in both anhydrous and monohydrate forms. Below are the key identifiers and properties of anhydrous this compound.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification in literature and databases.

| Identifier Type | Value |

| CAS Number | 7783-93-9[1] |

| PubChem CID | 24562[2] |

| EC Number | 232-035-4 |

| UNII | SV4X1U113O |

| InChI | InChI=1S/Ag.ClHO4/c;2-1(3,4)5/h;(H,2,3,4,5)/q+1;/p-1[2] |

| InChIKey | YDHABVNRCBNRNZ-UHFFFAOYSA-M[2] |

| SMILES | [Ag+].[O-]Cl(=O)(=O)=O[2] |

| RTECS Number | Not available |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the following table. Its high solubility in water and various organic solvents is a notable characteristic.

| Property | Value |

| Molecular Formula | AgClO₄[3] |

| Molecular Weight | 207.32 g/mol [2] |

| Appearance | Colorless, deliquescent crystalline solid[2][3] |

| Density | 2.806 g/cm³ at 25 °C[1][3] |

| Melting Point | 486 °C (decomposes)[1] |

| Solubility in Water | 557 g/100 mL at 25 °C; 792.8 g/100 mL at 99 °C[1][4] |

| Solubility in Organic Solvents | Soluble in benzene, toluene, acetone, ethanol, and pyridine[1][3][4] |

| Crystal Structure | Cubic[2][3] |

Applications in Organic Synthesis

This compound serves as a versatile reagent and catalyst in a variety of organic transformations. Its primary roles include acting as a strong oxidizing agent, a Lewis acid, and a halide abstractor to generate reactive intermediates.[3][4][5]

Key applications include:

-

Glycosylation Reactions: It is an effective promoter for the formation of glycosidic bonds, particularly in the synthesis of 1,2-cis glycosides.

-

Synthesis of Heterocycles: Silver-catalyzed reactions are employed in the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds.

-

Halide Abstraction: Similar to silver nitrate, it is used to replace halide ligands with the weakly coordinating perchlorate anion, facilitating subsequent reactions.[6]

-

Catalysis of Solvolysis Reactions: It can assist in the solvolysis of halo-ketones.

Despite its utility, the use of this compound has seen some decline due to the explosive nature of perchlorate salts, necessitating careful handling and consideration of alternative reagents like silver tetrafluoroborate and silver trifluoromethanesulfonate.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound as a catalyst.

Protocol for this compound Promoted Glycosidation of Thioimidates

This protocol describes a typical procedure for the glycosidation of thioimidates, where this compound acts as a powerful promoter, often leading to improved 1,2-cis selectivity.

Materials:

-

Glycosyl donor (thioimidate)

-

Glycosyl acceptor

-

Freshly activated 3 Å molecular sieves

-

1,2-Dichloroethane (anhydrous)

-

This compound (AgClO₄)

-

Dichloromethane (CH₂Cl₂)

-

1% Sodium hydroxide (NaOH) solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of the glycosyl donor (0.033 mmol), glycosyl acceptor (0.030 mmol), and freshly activated 3 Å molecular sieves (125 mg) in 1,2-dichloroethane (1 mL) is stirred under an argon atmosphere for 1 hour at room temperature.

-

This compound (0.068 mmol) is added to the reaction mixture.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solid molecular sieves are filtered off.

-

The filtrate is diluted with dichloromethane (15 mL) and washed sequentially with 1% aqueous sodium hydroxide (5 mL) and water (3 x 5 mL).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Protocol for Stereoselective Synthesis of α-Glucosides using a SnCl₄-AgClO₄ Catalyst System

This procedure outlines the synthesis of α-glucosides from 1-O-acetyl glucose and a silyl alkoxide, employing a catalytic system of tin(IV) chloride and this compound.

Materials:

-

1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose

-

Silyl alkoxide (e.g., 3β-cholestanyl trimethylsilyl ether)

-

Tin(IV) chloride (SnCl₄) solution in toluene (0.5 M)

-

This compound (AgClO₄)

-

Diethyl ether (anhydrous)

-

Aqueous sodium hydrogen carbonate solution

Procedure:

-

To a suspension of this compound (0.015 mmol) in anhydrous diethyl ether (3 mL) at room temperature, a 0.5 M solution of tin(IV) chloride in toluene (0.03 mL) is added.

-

The mixture is shielded from light and stirred for 1 hour to generate the active tin(IV) catalyst.

-

A solution of 1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose (0.3 mmol) and the silyl alkoxide (0.36 mmol) in anhydrous diethyl ether (3 mL) is added to the catalyst mixture at 0 °C.

-

The reaction mixture is stirred at 0 °C for 24 hours.

-

The reaction is quenched by the addition of aqueous sodium hydrogen carbonate solution.

-

The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting residue is purified by TLC to afford the α-glucoside.

Reaction Mechanisms and Visualizations

The catalytic role of this compound often involves the generation of highly reactive intermediates. The following section details a proposed mechanism for the stereoselective synthesis of α-glucosides and provides a corresponding visualization.

Catalytic Cycle for Stereoselective α-Glucoside Synthesis

The stereoselective formation of α-glucosides using the SnCl₄-AgClO₄ catalyst system is proposed to proceed through an Sₙ1-type mechanism. The key to the high α-selectivity is the formation of a bulky perchlorate counter-anion that sterically hinders the β-face of the anomeric center.

Caption: Catalytic cycle for the stereoselective synthesis of α-glucosides.

Role in Medicinal Chemistry and Drug Development

While direct applications of this compound in pharmaceuticals are limited due to the inherent risks associated with perchlorates, its role in the synthesis of biologically active molecules is noteworthy. Silver salts, in general, are utilized in medicinal chemistry for the synthesis of various compounds. This compound monohydrate, for instance, is employed in the synthesis of silver-containing compounds that exhibit antibacterial activity.[7] The broader field of silver-based therapeutics, including silver nanoparticles and silver complexes, is an active area of research for developing new antimicrobial agents to combat growing antibiotic resistance.[8] The synthetic methodologies enabled by this compound can contribute to the generation of complex molecular scaffolds that are precursors to novel drug candidates.

Safety and Handling

This compound is a strong oxidizing agent and can cause fire or explosion when in contact with combustible materials. It is also corrosive and can cause severe skin burns and eye damage. It is crucial to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It should be stored away from organic materials, powdered metals, and strong reducing agents. Due to its hygroscopic nature, it should be kept in a tightly sealed container in a dry environment.

References

- 1. This compound [chemister.ru]

- 2. This compound | AgClO4 | CID 24562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Formula [softschools.com]

- 4. This compound | Formula, Solubility & Preparation | Study.com [study.com]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. chemimpex.com [chemimpex.com]

- 8. Silver, Its Salts and Application in Medicine and Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Silver Perchlorate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of silver perchlorate in a range of organic solvents. This compound (AgClO₄) is a versatile reagent in organic and inorganic synthesis, primarily utilized as a source of silver ions (Ag⁺) and as a catalyst. Its solubility in non-aqueous media is a critical parameter for its application in various chemical transformations, including halide abstraction, catalysis of cycloaddition reactions, and formation of silver-containing coordination complexes. This document compiles quantitative solubility data, details experimental methodologies for solubility determination, and presents logical and workflow diagrams to aid in understanding and practical application.

Quantitative Solubility Data

The solubility of this compound in organic solvents is influenced by several factors, including the polarity of the solvent, its coordinating ability, and the temperature. The following tables summarize the available quantitative solubility data for this compound in a variety of organic solvents.

Table 1: Solubility of this compound in Aromatic and Halogenated Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Benzene | C₆H₆ | 25 | 5.3[1] |

| Benzene | C₆H₆ | 50 | 11.2[1] |

| Benzene | C₆H₆ | 80.3 | 47.5[1] |

| Toluene | C₇H₈ | 25 | 101.2[1] |

| Monochlorobenzene | C₆H₅Cl | - | Very Soluble[1] |

| Nitrobenzene | C₆H₅NO₂ | - | Very Soluble[1] |

Table 2: Solubility of this compound in Oxygenated Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Acetone | C₃H₆O | 25 | 178.55[1] |

| 2-Ethoxyethanol | C₄H₁₀O₂ | 20 | 125[1] |

| Acetic Acid | CH₃COOH | 19.8 | 79.86[1] |

| Furfural | C₅H₄O₂ | 20 | 40[1] |

| Ethanol | C₂H₅OH | - | Soluble[1] |

| Glycerol | C₃H₈O₃ | - | Very Soluble[1] |

Table 3: Solubility of this compound in Nitrogen-Containing Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Pyridine | C₅H₅N | 25 | 26.4[1] |

| Pyridine | C₅H₅N | 60.4 | 52.7[1] |

| Pyridine | C₅H₅N | 110 | 100[1] |

| Aniline | C₆H₅NH₂ | 25 | 5.26[1] |

Factors Influencing Solubility

The solubility of the ionic compound this compound in organic solvents is a complex interplay of several factors. The weakly coordinating nature of the perchlorate anion (ClO₄⁻) and the soft Lewis acidic character of the silver cation (Ag⁺) are key to its dissolution in a variety of organic media.

Figure 1. Key factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound requires careful experimental design and execution, particularly given its hygroscopic and potentially explosive nature in the presence of organic materials. The isothermal saturation method followed by gravimetric analysis is a reliable technique.

Materials and Equipment

-

Anhydrous this compound (handle with care, strong oxidizer)

-

High-purity organic solvent of interest (anhydrous)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Temperature probe

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Syringe filters (PTFE, 0.2 µm pore size)

-

Syringes

-

Analytical balance (readable to at least 0.1 mg)

-

Drying oven

-

Desiccator

-

Inert atmosphere glove box (recommended for handling anhydrous this compound)

Experimental Workflow

The following diagram outlines the general workflow for the experimental determination of this compound solubility.

Figure 2. Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation: Dry the anhydrous this compound under vacuum at a moderate temperature (e.g., 80-100 °C) for several hours to remove any absorbed moisture. Handle the dried salt in an inert atmosphere if possible.

-

Sample Preparation: In a tared glass vial, add a known mass of the anhydrous organic solvent. To this, add an excess of anhydrous this compound to ensure that a saturated solution is formed and that undissolved solid remains.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker or on a stirrer with a temperature probe immersed in a bath to maintain a constant temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Sampling: Carefully draw a sample of the clear supernatant into a syringe through a syringe filter to remove any suspended solid particles. It is crucial to maintain the temperature of the solution during this step to prevent precipitation.

-

Gravimetric Analysis:

-

Dispense a known mass of the filtered saturated solution into a pre-weighed, clean, and dry container.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used. Caution: Avoid excessive heating, as this compound can be explosive, especially in the presence of organic materials.

-

Once the bulk of the solvent is removed, dry the container with the solid residue in a vacuum oven at a moderate temperature until a constant weight is achieved.

-

Cool the container in a desiccator before weighing.

-

-

Calculation:

-

The mass of the dissolved this compound is the final weight of the container with the residue minus the initial weight of the empty container.

-

The mass of the solvent in the aliquot is the total mass of the saturated solution aliquot minus the mass of the dissolved this compound.

-

The solubility is then calculated as grams of this compound per 100 grams of solvent.

-

Safety Considerations

-

Explosion Hazard: this compound is a powerful oxidizing agent and can form explosive mixtures with organic compounds, especially upon heating or grinding.[2][3] Always handle with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood and behind a safety shield when heating solutions of this compound.

-

Hygroscopic Nature: Anhydrous this compound is highly hygroscopic and will readily absorb moisture from the atmosphere.[4] This can affect the accuracy of solubility measurements. It is recommended to handle the anhydrous salt in a glove box or a dry atmosphere.

-

Corrosivity: this compound is corrosive and can cause burns to the skin and eyes. Avoid direct contact.

-

Light Sensitivity: this compound and its solutions can be light-sensitive.[3] Store in the dark.

Conclusion

This guide provides essential data and methodologies for working with this compound in organic solvents. The provided solubility tables offer a valuable resource for selecting appropriate solvent systems for various applications. The detailed experimental protocol and safety considerations are intended to ensure accurate and safe handling of this versatile yet hazardous compound. Researchers, scientists, and drug development professionals are encouraged to consult this guide to facilitate their work involving this compound in non-aqueous media.

References

A Deep Dive into Silver Perchlorate: Monohydrate vs. Anhydrous Forms for Scientific Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Silver perchlorate, a highly versatile and reactive compound, exists in two common forms: the monohydrate (AgClO₄·H₂O) and the anhydrous salt (AgClO₄). The presence or absence of a single water molecule profoundly influences their physicochemical properties, reactivity, and handling requirements. This technical guide provides a comprehensive comparison of these two forms, offering detailed data, experimental protocols, and mechanistic insights to inform their effective and safe use in research, particularly in organic synthesis and drug development.

Core Properties: A Comparative Analysis

A clear understanding of the distinct properties of the monohydrate and anhydrous forms of this compound is crucial for experimental design and execution. The following tables summarize the key quantitative data for a direct comparison.

Physicochemical Properties

| Property | This compound Monohydrate | Anhydrous this compound |

| Chemical Formula | AgClO₄·H₂O[1] | AgClO₄[2] |

| Molar Mass | 225.33 g/mol [1] | 207.32 g/mol [3][4] |

| Appearance | White to off-white crystalline powder[1] | Colorless or white hygroscopic crystals[2] |

| Density | 2.8 g/cm³[1] | 2.806 g/cm³ at 25 °C[2] |

| Melting Point | Decomposes at 485 °C[5] | 486 °C (decomposes)[2] |

| CAS Number | 14242-05-8[2] | 7783-93-9[2] |

Solubility Data

| Solvent | This compound Monohydrate | Anhydrous this compound |

| Water | Soluble[5] | 557 g/100 mL at 25 °C; 792.8 g/100 mL at 99 °C[2] |

| Benzene | Soluble in organic solvents[5] | 52.8 g/L[2] |

| Toluene | Soluble in organic solvents[5] | 1010 g/L[2] |

| Pyridine | Soluble in organic solvents[5] | Slightly soluble |

Experimental Protocols

Detailed methodologies are essential for the safe and successful synthesis and application of this compound.

Synthesis of this compound Monohydrate

This protocol is adapted from established methods involving the reaction of a silver salt with perchloric acid.[6][7]

Materials:

-

Silver Nitrate (AgNO₃)

-

70-72% Perchloric Acid (HClO₄)

-

Silver Carbonate (Ag₂CO₃) or Silver Oxide (Ag₂O)

-

Deionized Water

-

Hot plate

-

Centrifuge

-

Vacuum drying oven

Procedure:

-

In a fume hood, cautiously add a stoichiometric excess of 70-72% perchloric acid to a solution of silver nitrate in water.

-

Gently heat the mixture on a hot plate to drive off nitric acid, evidenced by the cessation of brown fumes.

-

Continue heating until copious white fumes of perchloric acid are evolved.

-

Cool the resulting mixture of crystals and mother liquor to 0 °C and separate the crystals by centrifugation.

-

To remove any formed silver chloride, dissolve the crude this compound in deionized water.

-

Neutralize the solution with a slight excess of silver carbonate or silver oxide until the pH is neutral.

-

Filter the solution to remove any precipitate.

-

Evaporate the filtrate on a hot plate until crystallization begins.

-

Cool the solution to induce further crystallization of this compound monohydrate.

-

Collect the crystals by filtration or centrifugation and dry them in a vacuum oven at a temperature below 43 °C.

Dehydration of this compound Monohydrate to Anhydrous Form

The conversion of the monohydrate to the anhydrous form requires careful heating under vacuum.[4]

Materials:

-

This compound Monohydrate (AgClO₄·H₂O)

-

Vacuum oven or Schlenk line with a heating mantle

-

Phosphorus pentoxide (P₄O₁₀) as a desiccant

Procedure:

-

Place the this compound monohydrate in a suitable flask connected to a vacuum line.

-

Include a trap containing a desiccant such as phosphorus pentoxide between the flask and the vacuum pump.

-

Gradually heat the sample to 43 °C under vacuum.

-

Maintain this temperature until all the water of hydration has been removed. The completion of the dehydration can be monitored by observing the cessation of water condensation in the cold trap.

-

Once dehydration is complete, allow the anhydrous this compound to cool to room temperature under vacuum before handling.

Application in Catalysis: A Typical Glycosylation Reaction

This compound is an effective promoter in glycosylation reactions. The following is a general procedure for the glycosylation of a glycosyl donor with an acceptor.[8][9]

Materials:

-

Glycosyl donor (e.g., a glycosyl thioimidate)

-

Glycosyl acceptor

-

Anhydrous this compound (AgClO₄)

-

Freshly activated 3 Å molecular sieves

-

Anhydrous 1,2-dichloroethane

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and freshly activated 3 Å molecular sieves.

-

Add anhydrous 1,2-dichloroethane via syringe and stir the mixture at room temperature for 1 hour.

-

Add anhydrous this compound to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves and any precipitated silver salts.

-

Wash the filtrate with a 1% sodium hydroxide solution followed by water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the resulting product by column chromatography.

Mechanistic Insights and Visualizations

The catalytic activity of this compound in organic synthesis often stems from its ability to act as a potent Lewis acid.

Lewis Acid Catalysis

This compound's efficacy as a Lewis acid is central to its role in promoting a variety of organic transformations. The silver(I) ion can coordinate to Lewis basic sites, such as oxygen or nitrogen atoms, in organic substrates. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack.

Caption: General mechanism of this compound as a Lewis acid catalyst.

This compound-Promoted Glycosylation Workflow

In glycosylation reactions, this compound activates the glycosyl donor, facilitating the formation of a glycosidic bond with the glycosyl acceptor. This workflow outlines the key steps in such a reaction.

Caption: Experimental workflow for this compound-promoted glycosylation.

Safety and Handling Considerations

Both forms of this compound are powerful oxidizing agents and must be handled with extreme caution.

-

Explosive Hazard: this compound, particularly in its anhydrous form, can form explosive mixtures with organic materials, reducing agents, and upon impact or friction.[4] It is crucial to avoid grinding the material or heating it in the presence of organic compounds.

-

Hygroscopicity: The anhydrous form is highly hygroscopic and will readily absorb moisture from the atmosphere to form the monohydrate.[6] It should be stored in a tightly sealed container in a desiccator. The monohydrate is also deliquescent.[2]

-

Corrosivity: Both forms are corrosive and can cause severe burns to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

-

Light Sensitivity: this compound and its solutions can be light-sensitive, leading to the formation of silver metal.[7] They should be stored in amber bottles or in the dark.

Conclusion

The choice between this compound monohydrate and its anhydrous counterpart is dictated by the specific requirements of the chemical reaction. The anhydrous form, with its higher reactivity and lack of coordinated water, is often preferred for reactions sensitive to moisture. However, its increased hygroscopicity and potentially greater explosive hazard demand more stringent handling procedures. The monohydrate, being more stable, can be a suitable alternative for applications where the presence of water is not detrimental. By understanding the distinct characteristics and handling protocols outlined in this guide, researchers can harness the synthetic potential of both forms of this compound safely and effectively.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Formula, Solubility & Preparation | Study.com [study.com]

- 4. This compound | 7783-93-9 [chemicalbook.com]

- 5. This compound monohydrate, 99.9% (metals basis) | Fisher Scientific [fishersci.ca]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. tandfonline.com [tandfonline.com]

- 9. dovepress.com [dovepress.com]

Molar Mass and Technical Profile of Silver Perchlorate (AgClO₄)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Silver perchlorate (AgClO₄) is an inorganic compound with significant applications in research and development, particularly in organic synthesis and materials science. This technical guide provides a comprehensive overview of this compound, with a focus on its molar mass, physicochemical properties, synthesis protocols, and applications as a catalyst. Safety considerations and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting.

Molar Mass and Chemical Identity

The molar mass of this compound is a fundamental parameter for its quantitative use in chemical reactions. It is calculated from the atomic masses of its constituent elements: silver (Ag), chlorine (Cl), and oxygen (O).

The chemical formula for this compound is AgClO₄.[1]

-

Atomic Mass of Silver (Ag): 107.8682 g/mol

-

Atomic Mass of Chlorine (Cl): 35.453 g/mol

-

Atomic Mass of Oxygen (O): 15.999 g/mol

The molar mass is calculated as follows:

Molar Mass of AgClO₄ = (1 × 107.8682) + (1 × 35.453) + (4 × 15.999) = 207.3182 g/mol [2][3]

Physicochemical Properties

This compound is a white, crystalline, hygroscopic solid.[4][5] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | References |

| Molar Mass | 207.319 g/mol | [1][6] |

| Appearance | Colorless hygroscopic crystals | [6] |

| Density | 2.806 g/cm³ | [1][6] |

| Melting Point | 486 °C (decomposes) | [1][6] |

| Solubility in Water | 557 g/100 mL (at 25 °C) | [1] |

| Solubility in Benzene | 52.8 g/L | [1] |

| Solubility in Toluene | 1010 g/L | [1] |

Experimental Protocols: Synthesis of this compound

Several methods are available for the synthesis of this compound in a laboratory setting.[5] The choice of method may depend on the available starting materials and the desired purity of the final product.

Reaction of Perchloric Acid with Silver Nitrate

This method involves the reaction of a strong acid (perchloric acid) with a silver salt (silver nitrate).

Procedure:

-

Carefully add a stoichiometric amount of silver nitrate (AgNO₃) to a concentrated solution of perchloric acid (HClO₄).

-

Gently heat the mixture to facilitate the reaction and drive off the nitric acid byproduct.[7]

-

Cool the resulting solution to allow for the crystallization of this compound.

-

Isolate the crystals by filtration.

-

Wash the crystals with a small amount of cold, dry ether to remove any residual acid.

-

Dry the purified this compound crystals under vacuum.

Reaction of Barium Perchlorate with Silver Sulfate

This method relies on the precipitation of insoluble barium sulfate to drive the reaction to completion.

Procedure:

-

Prepare aqueous solutions of barium perchlorate (Ba(ClO₄)₂) and silver sulfate (Ag₂SO₄).

-

Mix the two solutions in stoichiometric amounts. A white precipitate of barium sulfate (BaSO₄) will form immediately.

-

Stir the mixture for a sufficient time to ensure complete reaction.

-

Separate the barium sulfate precipitate by filtration.

-

The filtrate, which is an aqueous solution of this compound, can be concentrated by gentle heating to induce crystallization.

-

Isolate the this compound crystals by filtration and dry them under vacuum.[1]

Applications in Organic Synthesis

This compound serves as a versatile catalyst and reagent in a variety of organic transformations. Its primary role often involves the activation of substrates through the abstraction of a halide, forming a highly reactive cationic intermediate.

Catalysis of Solvolysis Reactions

This compound can catalyze the solvolysis of alkyl halides. The silver ion assists in the departure of the halide leaving group, generating a carbocation that is subsequently trapped by the solvent.

A notable example is the solvolysis of 2-chlorocyclohexanone.[8] The reaction proceeds through a silver-assisted chloride abstraction, leading to the formation of an oxonium ion intermediate, which then undergoes nucleophilic attack by the solvent (e.g., ethanol) to yield the final product.

Safety and Handling

This compound is a strong oxidizing agent and can be explosive, especially in the presence of organic materials or upon heating.[4] It is also corrosive and can cause severe skin and eye burns.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[10]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Storage: Store in a cool, dry, well-ventilated area away from combustible materials and reducing agents. Keep the container tightly closed.[11]

-

Disposal: Dispose of this compound and its waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable compound for chemical research, offering unique reactivity as a catalyst and reagent. A thorough understanding of its molar mass, properties, and safe handling procedures is essential for its effective and responsible use in the laboratory. The synthetic protocols and mechanistic insights provided in this guide are intended to support researchers in leveraging the full potential of this versatile chemical.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. This compound | AgClO4 | CID 24562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Formula [softschools.com]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. wholesale this compound Crystalline manufacturers- FUNCMATER [funcmater.com]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. academic.oup.com [academic.oup.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Thermal Decomposition of Silver Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of silver perchlorate (AgClO₄). The information compiled herein is intended to support research and development activities where the thermal stability of this compound is a critical parameter. This document details the decomposition temperature, expected products, and a generalized experimental protocol for its determination using thermal analysis techniques.

Introduction to this compound

This compound is a white, crystalline inorganic compound that is highly soluble in water and many organic solvents.[1][2] It is a powerful oxidizing agent and is known for its hygroscopic nature.[1] Due to its reactivity, caution must be exercised during handling and storage, as it can be sensitive to friction and impact, potentially leading to explosive decomposition.[3]

Thermal Decomposition Properties

The thermal decomposition of this compound is a critical safety and stability consideration. Multiple sources indicate that this compound decomposes at its melting point.

Quantitative Decomposition Data

| Parameter | Value | Method of Determination | Notes |

| Decomposition Temperature | 486 °C | Thermal Analysis (TGA/DSC/DTA) | This temperature is also reported as the melting point at which decomposition occurs.[1][4][5] |

| Mass Loss (Theoretical) | ~30.8% | Thermogravimetric Analysis (TGA) | This represents the theoretical mass loss if the decomposition products are AgCl and O₂. |

| Enthalpy of Formation (ΔfH⁰) | -32 kJ/mol (solid) | Calorimetry | Standard molar enthalpy of formation at 298.15 K.[4] |

Experimental Protocol for Thermal Analysis

While specific experimental data for this compound is scarce, a general protocol for determining its decomposition temperature using simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) can be outlined based on standard practices for energetic materials.

Objective: To determine the decomposition temperature and characterize the thermal behavior of this compound.

Apparatus:

-

Simultaneous Thermal Analyzer (STA) capable of TGA-DSC or TGA-DTA measurements.

-

Microbalance with a sensitivity of at least 0.1 μg.

-

Inert sample pans (e.g., alumina, platinum, or gold).

-

Inert purge gas (e.g., nitrogen or argon).

Procedure:

-

Sample Preparation: A small, representative sample of anhydrous this compound (typically 1-5 mg) is carefully weighed into the sample pan. Due to its hygroscopic nature, sample handling should be performed in a dry atmosphere (e.g., a glove box).

-

Instrument Setup:

-

The instrument is calibrated for temperature and heat flow according to the manufacturer's specifications.

-

An inert purge gas is introduced at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere and remove gaseous decomposition products.

-

-

Thermal Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected decomposition, for instance, from ambient temperature to 600 °C.

-

Data Acquisition: The sample weight (TGA), differential heat flow (DSC), and temperature are continuously recorded throughout the experiment.

-

Data Analysis:

-

The TGA curve is analyzed to determine the onset temperature of mass loss and the total percentage of mass loss.

-

The DSC/DTA curve is analyzed to identify endothermic or exothermic events. The peak temperature of an exothermic event is often associated with the decomposition temperature.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Decomposition Pathway

The thermal decomposition of this compound is an oxidation-reduction process. The perchlorate anion acts as the oxidizing agent, and the silver cation is reduced. The most commonly cited decomposition products are silver chloride (AgCl) and oxygen gas (O₂).

References

Methodological & Application

Application Notes: The Use of Silver Perchlorate as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

1.0 Introduction to Silver Perchlorate (AgClO₄) as a Catalyst

This compound (AgClO₄) is a white, crystalline solid that is highly soluble in water and a variety of organic solvents, including aromatic hydrocarbons like benzene and toluene.[1][2][3] This solubility in organic media makes it a versatile reagent in synthetic chemistry.[2] AgClO₄ functions primarily as a powerful Lewis acid and a strong oxidizing agent.[1][2] Its catalytic activity stems from the ability of the silver(I) ion (Ag⁺) to coordinate with and activate substrates, often by abstracting a halide to generate a highly reactive electrophilic intermediate.[4] The perchlorate anion (ClO₄⁻) is a weakly coordinating anion, which allows the cationic intermediate to be highly reactive.[5]

Despite its utility, this compound is notoriously hazardous. It is a powerful oxidizer that can form explosive mixtures with organic compounds and may intensify fires.[6][7][8] It is also corrosive, causing severe skin burns and eye damage.[6] Due to these risks, its use has declined in some areas, with alternatives like silver tetrafluoroborate (AgBF₄) or silver trifluoromethanesulfonate (AgOTf) being preferred.[3] However, in specific applications, its unique reactivity remains valuable.

1.1 Critical Safety Precautions

Handling this compound requires strict adherence to safety protocols due to its explosive and corrosive nature.[2][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, flame-retardant lab coat, and heavy-duty chemical-resistant gloves.[6][9] All work should be conducted in a chemical fume hood.[8]

-

Handling: Avoid grinding the solid or creating dust.[6] Keep it away from heat, sparks, open flames, and combustible materials.[8][9] It should be stored in a cool, dry, well-ventilated area, away from reducing agents and organic materials.[8][10]

-

Spills and Fire: For small spills, clean up immediately using non-combustible absorbent materials.[10] For fires, use flooding quantities of water; do not use dry chemical, CO₂, or foam extinguishers.[10] In case of a large fire, evacuation may be necessary.[10]

-

First Aid: In case of skin contact, immediately flush with large amounts of water and remove contaminated clothing.[10][11] For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[6][11] If inhaled, move to fresh air.[8] If swallowed, do NOT induce vomiting and seek immediate medical attention.[6]

1.2 General Catalytic Mechanism

The primary role of AgClO₄ in catalysis is to function as a potent Lewis acid. The Ag⁺ ion can abstract a halide (X⁻) from an organic substrate (R-X) to form a silver halide precipitate (AgX) and a highly reactive carbocation intermediate (R⁺). The non-coordinating perchlorate anion (ClO₄⁻) stabilizes the carbocation without forming a strong covalent bond, leaving it available for subsequent reactions with nucleophiles. This mechanism is central to its application in reactions like Friedel-Crafts alkylations and glycosylations.

Applications in Organic Synthesis & Performance Data

This compound has been employed as a catalyst in a range of organic transformations, including glycosylation, Friedel-Crafts reactions, and cycloadditions.

2.1 Glycosylation Reactions

This compound is a powerful promoter for the formation of glycosidic bonds, often yielding high stereoselectivity. It can be used alone or in combination with other Lewis acids to activate glycosyl donors.[12] In many cases, the bulky perchlorate counter-ion is thought to block one face of the anomeric center, directing the incoming nucleophile to the opposite side and thereby controlling the stereochemical outcome.[5]

Table 1: Performance of this compound in Glycosylation Reactions

| Glycosyl Donor | Glycosyl Acceptor | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | α/β Ratio |

|---|---|---|---|---|---|---|---|

| 1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose | 3β-cholestanyl trimethylsilyl ether | SnCl₄ (5 mol%) + AgClO₄ (5 mol%) | Diethyl ether | 0 | 24 | 92.2 | 97:3 |

| S-Benzoxazolyl (SBox) glucoside donor | Primary glycosyl acceptor | AgClO₄ | Dichloromethane | -40 | 1 | 95 | 11.9:1 |

| S-Benzoxazolyl (SBox) glucoside donor | Primary glycosyl acceptor | AgOTf | Dichloromethane | -40 | 1 | 94 | 2.9:1 |

Data sourced from references[5][12].

2.2 Friedel-Crafts Reactions

Friedel-Crafts reactions, which form carbon-carbon bonds to aromatic rings, are a cornerstone of organic synthesis.[13][14] While traditionally requiring stoichiometric amounts of Lewis acids like AlCl₃, catalytic versions are highly sought after.[15] A combination of a Lewis acid like gallium(III) chloride (GaCl₃) with a silver salt such as AgClO₄ can generate a highly active cationic catalyst that promotes Friedel-Crafts acylation with only catalytic quantities.[15]

Table 2: Catalytic Friedel-Crafts Acylation using GaCl₃ and AgClO₄

| Aromatic Substrate | Acylating Agent | Catalyst System (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Anisole | Valeric Anhydride | GaCl₃ (5) + AgClO₄ (5) | 1,2-Dichloroethane | 50 | 3 | 92 |

| Veratrole | Valeric Anhydride | GaCl₃ (5) + AgClO₄ (5) | 1,2-Dichloroethane | 50 | 3 | 91 |

| Anisole | Acetic Anhydride | GaCl₃ (5) + AgClO₄ (5) | 1,2-Dichloroethane | 50 | 3 | 90 |

Data sourced from reference[15].

2.3 Diels-Alder Cycloaddition

The Diels-Alder reaction is a powerful tool for constructing six-membered rings.[16] Silver salts, including AgClO₄, can catalyze these cycloadditions, particularly with substrates containing a coordinating group. For example, the reaction between 2'-hydroxychalcones and dienes is promoted by silver salts, although the efficiency and selectivity can be influenced by the counter-ion.[17]

Table 3: Silver Salt-Catalyzed Diels-Alder Cycloaddition of a 2'-Hydroxychalcone

| Catalyst (30 mol%) | Co-reagent (10 mol%) | Yield (%) | endo/exo Ratio |

|---|---|---|---|

| AgBF₄ | Bu₄NBH₄ | 98 | 76:24 |

| AgOTf | Bu₄NBH₄ | 48 | 71:29 |

| AgClO₄ | Bu₄NBH₄ | 68 | 60:40 |

| AgOAc | Bu₄NBH₄ | 91 | 53:47 |

Reaction of 2'-hydroxychalcone with 1-phenyl-3-methylbutadiene. Data sourced from reference[17].

Detailed Experimental Protocols

3.1 Protocol 1: Stereoselective α-Glucoside Synthesis using a SnCl₄/AgClO₄ Catalyst System

This protocol is adapted from the procedure for the highly stereoselective synthesis of α-glucosides from 1-O-acetyl glucose.[5]

Materials:

-

This compound (AgClO₄)

-

Tin(IV) chloride (SnCl₄), 0.5 M solution in toluene

-

1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose (Glycosyl Donor)

-

Silylated alcohol (e.g., 3β-cholestanyl trimethylsilyl ether) (Glycosyl Acceptor)

-

Anhydrous diethyl ether (Et₂O)

-

Aqueous sodium hydrogen carbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen (N₂) or Argon (Ar) gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (0.015 mmol, 1.0 eq) in anhydrous diethyl ether (3 mL).

-

Add a 0.5 M toluene solution of tin(IV) chloride (0.03 mL, 0.015 mmol, 1.0 eq) to the suspension at room temperature.

-

Shield the mixture from light (e.g., with aluminum foil) and stir for 1 hour at room temperature. A white precipitate of AgCl will form.

-

Glycosylation Reaction: Cool the catalyst mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve the glycosyl donor (0.3 mmol, 1.0 eq) and the silylated alcohol acceptor (0.36 mmol, 1.2 eq) in anhydrous diethyl ether (3 mL).

-

Add the solution of the donor and acceptor to the pre-stirred catalyst mixture at 0 °C.

-

Allow the reaction to stir at 0 °C, monitoring its progress by Thin Layer Chromatography (TLC). The original publication notes a 24-hour reaction time for the specific substrates listed in Table 1.[5]

-

Work-up: Upon completion, quench the reaction by adding aqueous sodium hydrogen carbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired α-glucoside.

3.2 Protocol 2: Catalytic Friedel-Crafts Acylation using a GaCl₃/AgClO₄ System

This protocol is a general procedure based on the catalytic acylation of anisole with valeric anhydride.[15]

Materials:

-

This compound (AgClO₄)

-

Gallium(III) chloride (GaCl₃)

-

Anisole

-

Valeric Anhydride

-

Anhydrous 1,2-dichloroethane

-

1 M Hydrochloric acid (HCl)

-

Aqueous sodium hydrogen carbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen (N₂) or Argon (Ar) gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, add this compound (0.05 mmol, 5 mol%) and gallium(III) chloride (0.05 mmol, 5 mol%).

-

Add anhydrous 1,2-dichloroethane (2 mL) and stir the suspension at room temperature for 15 minutes.

-

Acylation Reaction: To the catalyst mixture, add anisole (1.0 mmol, 1.0 eq) followed by valeric anhydride (0.6 mmol, 1.2 eq relative to the desired mono-acylated product).

-

Heat the reaction mixture to 50 °C and stir for the required time (e.g., 3 hours), monitoring progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with 1 M HCl (5 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure aromatic ketone.

Diagrams and Workflows

4.1 Visualizations

Caption: General catalytic cycle of this compound.

Caption: Workflow for AgClO₄/SnCl₄ catalyzed glycosylation.

Caption: Essential safety flowchart for AgClO₄ handling.

References

- 1. study.com [study.com]